molecular formula C10H13NO5S B2673747 Ethyl 4-methoxy-3-sulfamoylbenzoate CAS No. 38499-96-6

Ethyl 4-methoxy-3-sulfamoylbenzoate

Cat. No.: B2673747
CAS No.: 38499-96-6
M. Wt: 259.28
InChI Key: QVTXPYBQKJOBMX-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-3-sulfamoylbenzoate is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

While there is no direct information available on the synthesis of this compound, related compounds have been synthesized through various methods. For instance, gefitinib was synthesized starting from methyl 3-hydroxy-4-methoxybenzoate . The process involved alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another study reported the synthesis of six novel nucleoside analogues modified with benzenesulfonamide derivatives .

Scientific Research Applications

Synthesis of Neuroleptic Agents

Ethyl 4-methoxy-3-sulfamoylbenzoate has been utilized in the synthesis of potential neuroleptic compounds. For instance, heating ethyl 5-sulfamoyl-2-methoxybenzoate with a series of 3-(tert.amino)propylamines resulted in compounds that underwent pharmacological screening as potential neuroleptics of the sulpiride series. Among these, specific derivatives showed indications of desired psychotropic activity, demonstrating the compound's role in the development of new neuroleptic drugs (Valenta et al., 1990).

Development of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of heterocyclic compounds. A study detailed the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, indicating its utility in creating complex molecules with potential biological activities (Pokhodylo & Obushak, 2019).

Antimicrobial and Antioxidant Studies

Research has also explored the antimicrobial and antioxidant properties of compounds synthesized from this compound. Notably, specific derivatives demonstrated significant antimicrobial and antioxidant activities, highlighting the compound's potential as a starting point for developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Corrosion Inhibition

In addition to pharmacological applications, derivatives of this compound have been studied for their effectiveness as corrosion inhibitors. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, a compound related to this compound, was found to be an excellent corrosion inhibitor for mild steel in sulfuric acid media, demonstrating more than 96% efficiency (Bouklah et al., 2006).

Properties

IUPAC Name

ethyl 4-methoxy-3-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTXPYBQKJOBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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